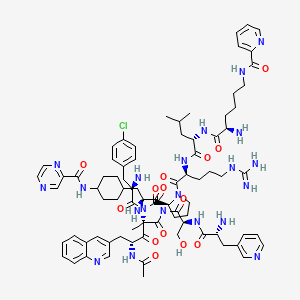

Argtide

Description

Properties

CAS No. |

138111-66-7 |

|---|---|

Molecular Formula |

C80H104ClN21O14 |

Molecular Weight |

1619.3 g/mol |

IUPAC Name |

N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1 |

InChI Key |

RMGMPGFOSVZOOU-KWUVUQIBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

argtide N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Cationic Arginine-Rich Peptides (CARPs)

A Technical Guide for Researchers

Introduction

Initial searches for a specific molecule named "Argtide" did not yield a known compound within publicly accessible scientific literature and databases. It is plausible that "this compound" may be a proprietary code name, a novel yet-unpublished agent, or a misnomer for a well-characterized class of molecules. This guide, therefore, focuses on a prominent class of therapeutic peptides that aligns with the query's likely subject: Cationic Arginine-Rich Peptides (CARPs) . These peptides are a subject of intense research due to their diverse and potent biological activities, particularly their neuroprotective effects. CARPs are characterized by a high content of arginine residues, which imparts a strong positive charge and enables a range of molecular interactions that underpin their multimodal mechanism of action. This document provides an in-depth exploration of the known mechanisms of CARPs, supported by experimental data and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action of Cationic Arginine-Rich Peptides (CARPs)

CARPs exhibit a complex and multimodal mechanism of action, engaging with various cellular components to elicit their therapeutic effects. Their actions can be broadly categorized into cell penetration, modulation of protein aggregation, and interaction with cell surface receptors and intracellular pathways.

Cell Penetration and Intracellular Delivery

A hallmark of CARPs is their ability to traverse cellular membranes, a property attributed to their high density of cationic guanidinium groups from arginine residues. This allows them to act on intracellular targets and to be utilized as vectors for delivering therapeutic cargo.

Mechanism of Translocation: The precise mechanism of cell entry is still under investigation but is thought to involve one or more of the following processes:

-

Direct Translocation/Pore Formation: CARPs are proposed to interact with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. This interaction can lead to membrane destabilization and the formation of transient pores, allowing the peptides to enter the cytosol.

-

Endocytosis: CARPs can also be internalized through various endocytic pathways, including macropinocytosis. Once inside endosomes, they must escape into the cytosol to reach their targets, a process that may be facilitated by their membrane-destabilizing properties.

Experimental Protocol: In Vitro Cell Penetration Assay

Objective: To quantify the cellular uptake of a CARP.

Methodology:

-

Peptide Labeling: Synthesize the CARP with a fluorescent label (e.g., FITC, TAMRA) at the N- or C-terminus.

-

Cell Culture: Plate target cells (e.g., neuronal cell line like SH-SY5Y) in a suitable culture vessel (e.g., 96-well plate, confocal dish) and allow them to adhere overnight.

-

Treatment: Incubate the cells with varying concentrations of the fluorescently labeled CARP for different time points (e.g., 30 min, 1h, 2h).

-

Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide. A brief acid wash (e.g., 0.2 M glycine, pH 2.5) can be used to strip off surface-bound peptides.

-

Quantification/Visualization:

-

Fluorometry: Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of individual cells.

-

Confocal Microscopy: Image the cells to visualize the subcellular localization of the peptide.

-

Modulation of Protein Aggregation

A growing body of evidence suggests that CARPs can interfere with the aggregation of amyloidogenic proteins, which is a pathological hallmark of several neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Anti-Aggregation:

-

Inhibition of Fibril Formation: Arginine, and by extension CARPs, can act as "chemical chaperones." The guanidinium group of arginine can interact with aromatic residues and charged groups on amyloidogenic proteins like amyloid-beta (Aβ) and tau, preventing their misfolding and subsequent aggregation into neurotoxic oligomers and fibrils.

-

Destabilization of Pre-formed Fibrils: In some cases, CARPs may also be able to disaggregate existing amyloid fibrils.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

Objective: To assess the effect of a CARP on the kinetics of amyloid protein aggregation.

Methodology:

-

Reagent Preparation: Prepare solutions of the amyloidogenic protein (e.g., Aβ42 peptide) and the CARP at various concentrations. Prepare a stock solution of Thioflavin T (ThT).

-

Assay Setup: In a 96-well plate, mix the amyloid protein with different concentrations of the CARP (or a control buffer).

-

Incubation: Add ThT to each well. Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

Fluorescence Measurement: Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader. ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. Compare the lag time, slope, and final fluorescence intensity between the CARP-treated and control samples to determine the inhibitory effect.

Interaction with Cell Surface Receptors and Intracellular Signaling

CARPs can modulate the activity of various cell surface receptors and influence downstream signaling pathways, contributing to their neuroprotective effects.

Signaling Pathways:

-

NMDA Receptor Antagonism: CARPs have been shown to reduce the activity of N-methyl-D-aspartate (NMDA) receptors on neurons. Overactivation of these receptors leads to excitotoxicity, a common mechanism of neuronal death in neurological disorders. CARPs may directly bind to the receptor or induce its internalization, thereby reducing calcium influx and mitigating excitotoxicity.

-

Promotion of Pro-Survival Signaling: CARPs can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.

-

Mitochondrial Protection: Some CARPs can localize to mitochondria and protect against mitochondrial dysfunction, a key factor in many diseases. They may achieve this by scavenging reactive oxygen species (ROS), stabilizing the mitochondrial membrane potential, and inhibiting the release of pro-apoptotic factors.

Quantitative Data Summary

The following table summarizes hypothetical but plausible quantitative data for a representative Cationic Arginine-Rich Peptide (CARP-X) based on the described mechanisms of action.

| Parameter | Assay | Value | Significance |

| Cellular Uptake (EC50) | Fluorometry in SH-SY5Y cells | 5 µM | Concentration for half-maximal intracellular accumulation. |

| Aβ42 Aggregation Inhibition (IC50) | ThT Assay | 10 µM | Concentration to inhibit 50% of amyloid-beta aggregation. |

| NMDA Receptor Inhibition (IC50) | Calcium Imaging | 2 µM | Concentration to inhibit 50% of NMDA-induced calcium influx. |

| Neuroprotection (EC50) | MTT Assay (glutamate-induced excitotoxicity) | 1 µM | Concentration for 50% protection against neuronal cell death. |

Visualizing the Mechanisms of Action

To further elucidate the complex interplay of these mechanisms, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Signaling pathways modulated by Cationic Arginine-Rich Peptides (CARPs).

Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.

Conclusion

Cationic Arginine-Rich Peptides represent a promising class of therapeutic agents with a sophisticated and multimodal mechanism of action. Their ability to penetrate cells, modulate protein aggregation, and interact with key signaling pathways makes them attractive candidates for the treatment of a variety of diseases, particularly neurodegenerative disorders. Further research into the precise molecular interactions and the optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful clinical translation. This guide provides a foundational understanding of the core mechanisms of CARPs to aid researchers in this endeavor.

Argtide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Argtide, a potent luteinizing hormone-releasing hormone (LHRH) antagonist. We delve into its discovery, its chemical structure, and a generalized pathway for its synthesis based on established solid-phase peptide synthesis methodologies. Furthermore, this guide elucidates the signaling pathway through which this compound exerts its antagonistic effects on the LHRH receptor, a key mechanism in its therapeutic applications for conditions such as endometriosis and cancer. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding.

Discovery and Identification

This compound was first described in a 1991 publication by Janecka and colleagues as a potent antagonist of the luteinizing hormone-releasing hormone (LHRH).[1] The research focused on designing and synthesizing novel LHRH analogs with an emphasis on incorporating an arginine residue at position 8 of the peptide sequence.[1] Through these efforts, this compound emerged as a highly promising candidate with significant anti-ovulatory activity.[1]

The chemical structure of this compound is a decapeptide with the following amino acid sequence: N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2 [1]

Its CAS Number is 138111-66-7.

Synthesis Pathway

While the specific, detailed experimental protocol for the synthesis of this compound is not publicly available, it is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing synthetic peptides.[2][3] The general workflow for the SPPS of a peptide like this compound is outlined below.

Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol:

-

Resin Preparation: The synthesis begins with a solid support resin, typically a polystyrene-based resin functionalized with an appropriate linker. The C-terminal amino acid, in this case, D-Alanine with an amide group (D-AlaNH2), is attached to this resin.

-

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, such as piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.

-

Amino Acid Coupling: The next amino acid in the sequence (Proline), with its N-terminus protected and its C-terminus activated, is added to the reaction vessel. A coupling reagent (e.g., HATU, HBTU) is used to facilitate the formation of the peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the this compound sequence until the full peptide chain is assembled. This includes the incorporation of the modified and unnatural amino acids present in this compound's structure.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

-

Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

Below is a conceptual workflow of the solid-phase synthesis for this compound.

References

Argtide: A Deep Dive into its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argtide is a synthetic decapeptide that functions as a potent and selective antagonist of the luteinizing hormone-releasing hormone (LHRH) receptor, also known as the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking this key receptor in the pituitary gland, this compound plays a critical role in modulating the hypothalamic-pituitary-gonadal (HPG) axis. This antagonism leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn dramatically reduces the production of gonadal steroids such as testosterone and estrogen. Its mechanism of action makes it a valuable tool in research and a potential therapeutic agent in hormone-dependent pathologies, particularly in oncology and reproductive medicine. This technical guide provides a comprehensive overview of this compound's role in cellular signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: LHRH Receptor Antagonism

The primary signaling pathway influenced by this compound is the LHRH receptor cascade in the anterior pituitary gonadotrophs. The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand LHRH, activates downstream signaling pathways to stimulate the synthesis and release of LH and FSH.

This compound exerts its effect through competitive inhibition of the LHRH receptor. By binding to the receptor with high affinity, it prevents the binding of endogenous LHRH, thereby blocking the initiation of the downstream signaling cascade. This immediate blockade results in a rapid decrease in circulating levels of LH and FSH, leading to a state of medical castration.[1]

Signaling Pathways Affected by this compound

The binding of LHRH to its receptor typically activates the Gαq/11 G-protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the transcription and secretion of gonadotropins.

This compound, by blocking the initial ligand-receptor interaction, prevents the activation of this entire pathway.

Direct Effects on Cancer Cells

Beyond its effects on the pituitary, emerging evidence suggests that LHRH receptors are also expressed on the surface of various cancer cells, including prostate, breast, and ovarian cancers. In these cells, the LHRH receptor signaling pathway can differ from that in the pituitary. It is often coupled to a Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, inhibit cell proliferation.

This compound, by binding to these tumoral LHRH receptors, can directly exert an anti-proliferative effect, independent of its action on the HPG axis.

Quantitative Data

The biological activity of this compound has been quantified in preclinical studies. A key parameter for LHRH antagonists is their anti-ovulatory activity (AOA), which measures their ability to prevent ovulation in animal models, a direct consequence of LH surge suppression.

| Parameter | Value | Species | Reference |

| Anti-ovulatory Activity (AOA) at 0.125 µg | 63% | Rat | [1] |

| Anti-ovulatory Activity (AOA) at 0.25 µg | 89% | Rat | [1] |

| ED50 for Anti-ovulatory Activity | 30.8 ± 0.59 ng | Rat | [1] |

Experimental Protocols

In Vivo Anti-ovulatory Activity (AOA) Assay

This protocol is a standard method for evaluating the in vivo potency of LHRH antagonists.

Objective: To determine the dose-dependent ability of this compound to inhibit ovulation in female rats.

Materials:

-

Mature female Sprague-Dawley rats with regular 4-day estrous cycles.

-

This compound, dissolved in a suitable vehicle (e.g., propylene glycol-saline).

-

Vehicle control.

-

Microscope for vaginal smear analysis.

-

Surgical instruments for ovariectomy.

-

Saline solution.

Procedure:

-

Animal Selection and Staging: Monitor the estrous cycle of female rats by daily vaginal smears. Select rats showing a proestrous smear on the morning of the experiment.

-

Drug Administration: On the day of proestrus, administer this compound or vehicle control subcutaneously at various doses at a specific time (e.g., 12:00 PM), prior to the expected pre-ovulatory LH surge.

-

Ovulation Assessment: The following morning (day of estrus), euthanize the rats and perform a laparotomy to expose the oviducts.

-

Ova Counting: Carefully dissect the oviducts and place them between two glass slides. Gently press the slides to release the ova from the ampulla.

-

Data Analysis: Count the number of ova under a microscope. Rats with one or more ova are considered to have ovulated. Calculate the percentage of rats in each treatment group that did not ovulate. The ED50 (the dose at which 50% of the animals are anovulatory) can then be determined by probit analysis.

Conclusion

This compound is a potent LHRH antagonist that acts on cellular signaling pathways at multiple levels. Its primary mechanism involves the competitive blockade of LHRH receptors in the pituitary, leading to a rapid and profound suppression of the HPG axis. Additionally, its ability to directly inhibit the proliferation of cancer cells expressing LHRH receptors opens up further avenues for its therapeutic application. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and similar LHRH antagonists in various pathological conditions. The continued investigation into the nuanced signaling pathways modulated by this compound will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

Argtide: A Comprehensive Technical Guide to its Structural Analysis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argtide is a potent synthetic decapeptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the pituitary gland, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis. This technical guide provides an in-depth analysis of this compound's structural features, chemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of reproductive endocrinology, oncology, and drug development.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH) plays a pivotal role in regulating the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete LH and FSH, which in turn govern the production of sex hormones by the gonads. LHRH antagonists, such as this compound, offer a therapeutic strategy for conditions where suppression of gonadal function is desired, including certain hormone-dependent cancers (e.g., prostate and breast cancer), endometriosis, and uterine fibroids. Unlike LHRH agonists which cause an initial surge in gonadotropin levels, antagonists provide immediate and reversible suppression, making them a valuable therapeutic option. This compound has demonstrated significant potency in preclinical studies, highlighting its potential for clinical development.

Structural and Chemical Properties

This compound is a synthetic decapeptide with a complex structure designed for high-affinity binding to the GnRH receptor.

Amino Acid Sequence and Molecular Formula

The chemical name for this compound is N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2[1]. This corresponds to the following amino acid sequence:

N-Acetyl-D-3-Quinolylalanyl-D-p-Chlorophenylalanyl-D-3-Pyridylalanyl-Seryl-cis-Pyrazinylcarbonylaminocyclohexylalanyl-D-picolinoyllysyl-Leucyl-Arginyl-Prolyl-D-Alaninamide

The molecular formula for this compound is C₈₀H₁₀₄ClN₂₁O₁₄ .

Physicochemical Properties

| Property | Estimated Value/Characteristic | Method of Determination |

| Molecular Weight | ~1677.3 g/mol | Calculation from molecular formula |

| Isoelectric Point (pI) | Basic | Calculated based on the pKa values of the ionizable amino acid side chains. The presence of multiple basic residues (Arg, Lys) suggests a basic pI. |

| Solubility | Likely soluble in aqueous solutions at acidic pH. | Based on general peptide solubility guidelines. The net positive charge at neutral or acidic pH would enhance solubility in aqueous media. For hydrophobic peptides, organic solvents like DMSO or DMF may be required for initial solubilization. |

Protocol for Estimating Isoelectric Point (pI):

The isoelectric point can be estimated by considering the pKa values of the ionizable groups in the peptide: the N-terminal amino group, the C-terminal carboxyl group (amidated in this compound, so not considered), and the side chains of acidic (Asp, Glu) and basic (Lys, Arg, His) amino acids.

-

Assign pKa values to all ionizable groups.

-

Determine the net charge of the peptide at a series of pH values.

-

The pH at which the net charge is zero is the isoelectric point.

Protocol for Determining Peptide Solubility:

-

Initial Assessment: Based on the amino acid sequence, determine if the peptide is acidic, basic, or neutral. This compound is a basic peptide.

-

Primary Solvent: Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water.

-

Acidic Conditions: If the peptide is insoluble in water, add a small amount of a dilute acid (e.g., 10% acetic acid) to lower the pH and increase the net positive charge, which should improve solubility.

-

Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used for initial solubilization, followed by dilution with an aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the intended biological assay.

-

Sonication: Gentle sonication can be used to aid in the dissolution of peptide aggregates.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor located on the surface of pituitary gonadotrope cells.

GnRH Receptor Binding and Signal Transduction

Under normal physiological conditions, GnRH binds to its receptor, initiating a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by competitively binding to the GnRH-R, prevents the endogenous GnRH from activating this pathway.

The GnRH signaling pathway is primarily mediated through the Gq/11 G-protein. Upon GnRH binding, the activated Gq/11 alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the transcription and release of gonadotropins.

Biological Activity

This compound has been shown to be a highly potent LHRH antagonist in in vivo studies.

| Assay | Species | Endpoint | Dose | Result | Reference |

| Anti-ovulatory Activity | Rat | Ovulation Inhibition | 0.125 µg | 63% AOA | [1] |

| Anti-ovulatory Activity | Rat | Ovulation Inhibition | 0.25 µg | 89% AOA | [1] |

| Anti-ovulatory Activity | Rat | ED₅₀ | 30.8 ± 0.59 ng | [1] |

AOA: Anti-Ovulatory Activity ED₅₀: Effective dose for 50% of the maximal response

Note: Specific binding affinity data (Ki or IC50) for this compound to the GnRH receptor were not identified in the conducted search of publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-D-Ala-Wang resin or Rink Amide resin

-

Fmoc-protected amino acids (including the specialized non-proteinogenic amino acids in this compound's sequence)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Acetic anhydride for N-terminal acetylation

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Ala-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound D-alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using a ninhydrin test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether to remove scavengers and byproducts.

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a powder.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound peptide is purified using reverse-phase HPLC (RP-HPLC).

Materials:

-

Crude this compound peptide

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound powder in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The specific gradient will need to be optimized but may range from 10% to 60% Mobile Phase B over 30-60 minutes.

-

Fraction Collection: Monitor the column effluent at 220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final purified peptide as a white powder.

Structural Characterization

5.3.1. Mass Spectrometry

The molecular weight of the purified this compound is confirmed using mass spectrometry.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to obtain the mass spectrum.

-

Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.

5.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to analyze the secondary structure of this compound in solution.

Procedure:

-

Sample Preparation: Dissolve the purified this compound in a suitable buffer (e.g., phosphate buffer) to a known concentration (typically 0.1-1 mg/mL). The buffer should be transparent in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: Analyze the resulting spectrum to estimate the proportions of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution software.

5.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed three-dimensional structural information of this compound in solution.

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.

-

Data Analysis: Assign the proton resonances to specific amino acid residues in the this compound sequence. Use the nuclear Overhauser effect (NOE) data from the NOESY spectrum to determine inter-proton distances, which are then used as constraints in molecular modeling calculations to determine the 3D structure of the peptide.

Conclusion

This compound is a potent LHRH antagonist with a well-defined chemical structure and a clear mechanism of action. Its ability to effectively suppress gonadotropin release makes it a promising candidate for therapeutic applications in various hormone-dependent diseases. The detailed protocols provided in this guide for its synthesis, purification, and characterization will be a valuable resource for researchers and drug development professionals working with this and similar peptide-based therapeutics. Further studies to determine its precise binding affinity and to fully elucidate its three-dimensional structure will provide even greater insights into its structure-activity relationship and potential for clinical use.

References

Whitepaper: Early-Stage Biological Activity of Argtide, a Novel Peptide Modulator of the G-Protein Coupled Receptor GPRX

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the early-stage research into the biological activity of Argtide, a novel synthetic peptide. This compound has been identified as a potent and selective modulator of GPRX, a G-protein coupled receptor implicated in inflammatory pathways. This whitepaper details the initial characterization of this compound, including its binding affinity, functional activity, and selectivity. Comprehensive experimental protocols and data are presented to support its potential as a therapeutic candidate.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prominent targets for drug discovery.[1][2] this compound is a novel, rationally designed peptide therapeutic developed to target GPRX, an orphan GPCR increasingly associated with the regulation of inflammatory responses.[2] Early investigations aim to characterize the fundamental biological activity of this compound to establish a foundation for further preclinical development.

Mechanism of Action: GPRX Signaling Pathway Modulation

This compound acts as an antagonist to the GPRX receptor. Upon binding, it is hypothesized to prevent the conformational change required for G-protein coupling, thereby inhibiting downstream signaling cascades. The presumed mechanism involves the inhibition of the Gαq subunit activation, which in turn blocks the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream reduction in intracellular calcium mobilization and protein kinase C (PKC) activation, key mediators of the inflammatory response.[3][4]

Figure 1: Proposed inhibitory mechanism of this compound on the GPRX signaling pathway.

Quantitative Data Summary

The biological activity of this compound was assessed through a series of in vitro assays. The results are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Compound | Target Receptor | Ki (nM) | Assay Type |

|---|---|---|---|

| This compound | GPRX | 2.5 ± 0.4 | Radioligand Competition |

| Control Peptide | GPRX | > 10,000 | Radioligand Competition |

Table 2: Functional Antagonist Activity of this compound

| Compound | Functional Assay | IC50 (nM) | Max. Inhibition (%) |

|---|---|---|---|

| This compound | Calcium Mobilization | 15.2 ± 2.1 | 98 ± 2 |

| this compound | IP-One (IP3) Accumulation | 12.8 ± 1.8 | 99 ± 1 |

Table 3: Selectivity Profile of this compound against Related GPCRs

| Receptor | Ki (nM) | Fold Selectivity (vs. GPRX) |

|---|---|---|

| GPCR-A | > 10,000 | > 4,000x |

| GPCR-B | 8,500 ± 500 | ~3,400x |

| GPCR-C | > 10,000 | > 4,000x |

Table 4: In Vitro Cytotoxicity in HEK293 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 1 | 99.5 ± 0.5 |

| This compound | 10 | 98.2 ± 1.1 |

| This compound | 100 | 95.4 ± 2.3 |

| Doxorubicin (Control) | 10 | 25.6 ± 3.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the GPRX receptor.

-

Cell Culture: HEK293 cells stably expressing human GPRX were cultured to 80-90% confluency.

-

Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes were incubated with a constant concentration of a known radioligand ([3H]-Ligand) and increasing concentrations of this compound.

-

Incubation: The reaction was incubated for 90 minutes at room temperature.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: Radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measured this compound's ability to inhibit agonist-induced intracellular calcium release.

-

Cell Preparation: GPRX-expressing cells were seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells were pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: A known GPRX agonist was added to stimulate calcium release.

-

Signal Detection: Changes in fluorescence intensity were measured in real-time using a plate reader (e.g., FLIPR).

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Workflow for the Calcium Mobilization functional assay.

Summary and Future Directions

The early-stage characterization of this compound demonstrates that it is a high-affinity, potent, and selective antagonist of the GPRX receptor. The peptide effectively inhibits agonist-induced downstream signaling with nanomolar potency and exhibits a favorable selectivity profile against other tested GPCRs. Furthermore, this compound shows low cytotoxicity at effective concentrations. These promising initial findings strongly support the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases. Future work will focus on in vivo proof-of-concept studies to evaluate its efficacy and pharmacokinetic properties in relevant animal models.

References

- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. assaygenie.com [assaygenie.com]

Argtide: A Pioneering LHRH Antagonist and its Place in Peptide Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide research, the quest for potent and specific modulators of hormonal pathways has been a continuous endeavor. Among these, antagonists of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH) antagonists, have emerged as a critical class of therapeutic agents. These peptides play a crucial role in managing a range of hormone-dependent conditions, from infertility treatments to oncology.[1][2] This technical guide delves into the novelty of Argtide, a potent LHRH antagonist first described in 1991, placing its discovery in the broader context of LHRH antagonist research and development. While specific research on this compound following its initial discovery is limited, its unique structural characteristics and high potency underscored a significant step in the design of LHRH antagonists.

This compound: Initial Discovery and Characterization

This compound, a synthetic decapeptide, was first designed, synthesized, and tested by Janecka and colleagues in 1991. The research aimed to develop more potent LHRH antagonists by focusing on the significance of an arginine residue at position 8 of the peptide sequence.

Synthesis and Structure

This compound was synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides.[3][4] The primary amino acid sequence of this compound is: N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2

The key innovation in this compound's design was the incorporation of Arginine at position 8, which was hypothesized to be significant for receptor binding.

Initial In Vivo Efficacy

The primary measure of this compound's efficacy in the initial study was its anti-ovulatory activity (AOA) in rats. This assay is a standard preclinical model to assess the potency of LHRH antagonists in suppressing the ovulatory surge of luteinizing hormone.

| Compound | Dosage (µg) | Anti-Ovulatory Activity (AOA) (%) | ED50 |

| This compound | 0.125 | 63% | 30.8 +/- 0.59 |

| This compound | 0.25 | 89% |

Table 1: Anti-Ovulatory Activity of this compound in Rats. Data from Janecka A, et al. Biochem Biophys Res Commun. 1991.

The results demonstrated that this compound was a highly potent LHRH antagonist, with the authors suggesting it might be the most promising antagonist reported at the time of publication.

The Broader Context: LHRH Antagonist Mechanism of Action and Signaling

To fully appreciate the novelty of this compound, it is essential to understand the mechanism of action of LHRH antagonists.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

LHRH, produced in the hypothalamus, is a key regulator of the reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] These gonadotropins, in turn, act on the gonads (testes and ovaries) to stimulate the production of sex steroids like testosterone and estrogen.

LHRH Antagonist Signaling Pathway

LHRH antagonists exert their effect by competitively blocking the LHRH receptor on pituitary gonadotroph cells.[6] This blockade prevents endogenous LHRH from binding and initiating the downstream signaling cascade that leads to LH and FSH release.[7] The result is a rapid and dose-dependent suppression of gonadotropin and, consequently, sex steroid levels. This mechanism is distinct from that of LHRH agonists, which initially cause a surge in gonadotropins before downregulating the receptors.[8]

Experimental Protocols in LHRH Antagonist Research

The development and characterization of LHRH antagonists like this compound rely on a set of well-established experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and other LHRH antagonists is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis.[3]

A detailed protocol for manual Fmoc-based SPPS generally involves the following steps:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc-Amino Acid Attachment: The C-terminal amino acid is attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a base, typically piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed again.

-

Repeat: Steps 3-6 are repeated for each amino acid in the sequence.

-

Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry.[4]

Anti-Ovulatory Activity (AOA) Assay in Rats

This in vivo assay is a cornerstone for evaluating the potency of LHRH antagonists.[9][10]

-

Animal Model: Immature female rats are often used as they do not ovulate spontaneously.

-

Drug Administration: The test compound (e.g., this compound) is administered at various doses.

-

Ovulation Induction: Ovulation is induced by the administration of human chorionic gonadotropin (hCG).

-

Assessment: After a set period, the animals are euthanized, and their ovaries are examined for the presence of ova.

-

Data Analysis: The percentage of animals in which ovulation is blocked at each dose is determined to calculate the anti-ovulatory activity and the ED50 (the dose that is effective in 50% of the animals).

The Novelty of this compound in the Evolution of LHRH Antagonists

At the time of its discovery, this compound represented a significant advancement in the field for several reasons:

-

High Potency: The low effective dose of this compound for inhibiting ovulation indicated a high affinity for the LHRH receptor and potent antagonist activity.

-

Structural Innovation: The emphasis on the role of the arginine residue at position 8 contributed to the understanding of the structure-activity relationships of LHRH antagonists.

-

Reduced Side Effects: While not detailed in the initial publication, a major goal in the development of third-generation LHRH antagonists (the generation to which this compound belongs) was to reduce the histamine-releasing side effects that were prominent in earlier antagonists.

While the research trajectory of this compound itself is not extensively documented in subsequent literature, its discovery was part of a broader wave of research that led to the development of clinically successful LHRH antagonists like Cetrorelix and Ganirelix.[1] These later compounds built upon the principles of high receptor affinity and reduced side effects that were being explored during the time of this compound's development.

Conclusion

This compound stands as a noteworthy milestone in the history of LHRH antagonist research. The 1991 study by Janecka and colleagues highlighted its exceptional potency and contributed to the fundamental understanding of the structural requirements for effective LHRH receptor blockade. Although it may not have progressed to clinical use under the same name, the principles demonstrated by its design and efficacy have undoubtedly influenced the development of the LHRH antagonists that are now integral to modern medicine. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the rational design of peptide therapeutics and the iterative process of scientific discovery that drives the field forward.

References

- 1. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of LHRH antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]

- 6. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. JaypeeDigital | Antifertility Agents [jaypeedigital.com]

- 10. ijbpas.com [ijbpas.com]

The Toxicological Profile of Argtide: A Comprehensive Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Argtide is a novel synthetic peptide with significant therapeutic potential. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount for safe and effective clinical development. This document provides a comprehensive overview of the available non-clinical safety data on this compound, summarizing key findings from a range of toxicological studies. The information presented herein is intended to guide further research and support the ongoing evaluation of this compound as a potential therapeutic agent. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, key experimental workflows are visualized using diagrams to enhance clarity and understanding.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single, short-term exposure. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.

Experimental Protocol: Acute Intravenous Toxicity in Rodents

A single-dose, dose-ranging study was conducted in male and female Sprague-Dawley rats to determine the acute intravenous (IV) toxicity and the LD50 of this compound.

-

Test System: Sprague-Dawley rats (5/sex/group).

-

Vehicle: 0.9% Sodium Chloride for Injection, USP.

-

Dose Levels: 50, 100, 200, 400, and 800 mg/kg.

-

Administration: A single bolus injection via the lateral tail vein.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at the end of the observation period. The LD50 was calculated using the Probit method.

Results

No mortality or significant clinical signs of toxicity were observed at doses up to 200 mg/kg. At the higher doses of 400 and 800 mg/kg, clinical signs included lethargy, piloerection, and decreased activity, which resolved within 24 hours post-dose.

| Parameter | Value | Species | Route |

| Median Lethal Dose (LD50) | >800 mg/kg | Sprague-Dawley Rat | Intravenous |

Table 1: Summary of Acute Intravenous Toxicity Data for this compound in Rats.

Experimental Workflow

Methodological & Application

Application Note: Standardized Protocol for the Synthesis and Purification of Argtide (Arg-Gly-Asp)

Introduction

Argtide, a tripeptide composed of the sequence Arginine-Glycine-Aspartic Acid (RGD), is a motif of significant interest in biomedical research and drug development. It is a key recognition sequence for integrin receptors on cell surfaces, playing a crucial role in cell adhesion, signaling, and migration. Consequently, synthetic RGD peptides are widely utilized in targeted drug delivery, tissue engineering, and as therapeutic agents. This document provides a detailed, standardized protocol for the chemical synthesis and subsequent purification of this compound using modern solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle

The synthesis of this compound is achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][3] The temporary Nα-Fmoc protecting group is removed at each cycle, and the next protected amino acid is coupled.[3] Side-chain protecting groups (like Pbf for Arginine and OtBu for Aspartic Acid) remain intact until the final step.[4] Following assembly, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3] The resulting crude peptide is then purified to high homogeneity using reverse-phase HPLC (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[5][6]

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis, from resin preparation to final purified product.

Experimental Protocols

Materials and Reagents

The crucial starting materials for peptide synthesis are Fmoc-protected amino acids, a suitable resin, and various solvents and reagents.[7][8]

| Category | Item | Supplier Example |

| Resins | Wang Resin or Rink Amide MBHA Resin (pre-loaded or for manual loading) | Sigma-Aldrich |

| Amino Acids | Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH | CEM Corporation |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | Sigma-Aldrich |

| Bases | DIEA (N,N-Diisopropylethylamine), Piperidine | Fisher Scientific |

| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (ACN), Diethyl Ether | VWR |

| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (H₂O) | Sigma-Aldrich |

| Purification | HPLC Grade Water, HPLC Grade Acetonitrile, HPLC Grade TFA | Fisher Scientific |

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a manual synthesis starting with Wang resin. For automated synthesizers, parameters should be adapted according to the manufacturer's instructions.

Step 2.1: Resin Preparation and First Amino Acid Loading

-

Place Wang resin (1 g, ~1.0 mmol/g substitution) in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain the solvent.[1]

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and immediately add it to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 2.2: SPPS Cycle (for Glycine and Arginine) This cycle is repeated for each amino acid to be added to the chain.[3]

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine in DMF treatment for 15 minutes.[9] This exposes the free amine for the next coupling step.[3]

-

Washing: Wash the resin thoroughly to remove residual piperidine: DMF (5x), DCM (3x), DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next amino acid (Fmoc-Gly-OH or Fmoc-Arg(Pbf)-OH, 3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 2 minutes.[9]

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat: Return to Step 2.2.1 to add the next amino acid in the sequence. After the final amino acid (Arg) is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

Peptide Cleavage and Precipitation

-

After the final wash, dry the peptidyl-resin under a vacuum.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step removes side-chain protecting groups and cleaves the peptide from the resin.[3]

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.[9]

-

Centrifuge the solution to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

-

Air-dry the crude peptide pellet to remove residual ether.

Purification by Reverse-Phase HPLC

The standard method for peptide purification is RP-HPLC using a C18-modified silica stationary phase.[5]

| Parameter | Specification |

| Column | Preparative Reverse-Phase C18 Column (e.g., 250 x 21.2 mm, 5-10 µm) |

| Mobile Phase A | 0.1% TFA in HPLC-grade water[10] |

| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN)[10] |

| Flow Rate | ~15-20 mL/min (dependent on column diameter) |

| Detection | UV at 210-220 nm[5] |

| Gradient | Example: 5% to 45% Mobile Phase B over 40 minutes |

| Sample Prep | Dissolve crude peptide in a minimal amount of Mobile Phase A. |

Procedure:

-

Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A / 5% B).

-

Inject the dissolved crude peptide onto the column.

-

Run the gradient elution to separate the this compound from synthesis-related impurities.[5]

-

Collect fractions corresponding to the major peak, which should be the target peptide.

Quality Control and Characterization

To ensure the identity and purity of the synthesized peptide, the following analyses are essential.[11][12]

Analytical RP-HPLC

This is used to assess the purity of the collected fractions and the final product.[9]

| Parameter | Specification |

| Column | Analytical Reverse-Phase C18 Column (e.g., 250 x 4.6 mm, 3-5 µm)[10] |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Gradient | Example: 5% to 65% Mobile Phase B over 30 minutes |

Procedure:

-

Pool the pure fractions collected from the preparative HPLC run.

-

Inject a small aliquot into the analytical HPLC system.

-

The purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks. A purity of >95% is typically desired.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[9][10]

| Parameter | Expected Value for this compound (C₁₂H₂₂N₆O₆) |

| Monoisotopic Mass | 346.1601 g/mol |

| Average Mass | 346.3479 g/mol |

| Observed [M+H]⁺ | ~347.1674 m/z |

Procedure:

-

The pure peptide fraction is analyzed using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

-

The observed mass is compared to the theoretical calculated mass.

Final Product Preparation

Once the purity and identity are confirmed, the pooled pure fractions are freeze-dried (lyophilized) to obtain the final this compound product as a white, fluffy powder.[5][9]

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. agilent.com [agilent.com]

- 9. rsc.org [rsc.org]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

Application Notes and Protocols for Argtide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argtide is a potent synthetic peptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] By competitively blocking the GnRH receptor (GnRHR), this compound effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This mechanism of action makes this compound a valuable research tool for investigating hormone-dependent physiological and pathological processes.

In the context of cell culture, this compound is particularly relevant for studies on hormone-dependent cancers, such as prostate, breast, and ovarian cancer, as well as for research on endometriosis. Many of these tissues and their malignant counterparts express GnRH receptors, and their growth can be directly or indirectly influenced by the GnRH signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR), on the surface of target cells, such as pituitary gonadotrophs and various cancer cells. This binding prevents the endogenous ligand, GnRH, from activating the receptor, thereby inhibiting the downstream signaling pathways.

The primary signaling cascade initiated by GnRH receptor activation involves the Gαq/11 subunit of the G-protein. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). The activation of PKC initiates a phosphorylation cascade involving MAP kinases (e.g., ERK1/2), which ultimately modulates the expression of genes responsible for gonadotropin synthesis. In cancer cells, this pathway can also be linked to cell proliferation and survival. By blocking this initial binding step, this compound effectively shuts down this entire signaling cascade.

This compound Signaling Pathway Diagram

Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.

Experimental Protocols

The following protocols are representative methods for assessing the in vitro effects of this compound on cancer and endometrial cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of this compound (Molecular Weight: ~1619 g/mol ), dissolve 1.62 mg in 1 mL of sterile water.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing the effect of this compound on cell viability.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

GnRH receptor-positive cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) or primary endometrial cells.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.[2] Include a vehicle control (medium with the same concentration of the solvent used for this compound reconstitution).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis (Caspase-3/7) Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

GnRH receptor-positive cancer cell line or primary endometrial cells.

-

Complete cell culture medium.

-

96-well clear-bottom black plates.

-

This compound stock solution.

-

Caspase-Glo® 3/7 Assay kit (or similar).

-

Luminometer.

Procedure:

-

Seed cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) and a vehicle control.

-

Incubate for 24 to 48 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle control.

Data Presentation

Quantitative data from experiments with LHRH antagonists should be summarized for clear comparison. Below are example tables based on expected outcomes from the literature on potent LHRH antagonists.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Representative IC50 of LHRH Antagonist (M) |

| LNCaP | Prostate Cancer | 1 x 10⁻⁷ |

| PC3 | Prostate Cancer | 5 x 10⁻⁷ |

| MCF-7 | Breast Cancer | 2 x 10⁻⁷ |

| MDA-MB-231 | Breast Cancer | 8 x 10⁻⁷ |

| EFO-21 | Ovarian Cancer | 3 x 10⁻⁷ |

Note: IC50 values are illustrative and should be determined experimentally for this compound.

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cell Line | This compound Concentration (M) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| LNCaP | 10⁻⁶ | 2.5 ± 0.3 |

| LNCaP | 10⁻⁵ | 4.1 ± 0.5 |

| MCF-7 | 10⁻⁶ | 2.1 ± 0.2 |

| MCF-7 | 10⁻⁵ | 3.5 ± 0.4 |

Note: Data are representative and should be confirmed through experimentation.

Logical Relationships in Experimental Design

References

Application Notes and Protocols for In Vivo Studies of Argtide

Note: The following application notes and protocols are based on general principles for in vivo studies of therapeutic peptides. As of the current date, "Argtide" is not a publicly documented peptide. Therefore, the information presented here is a generalized template intended to guide researchers in developing specific protocols for novel peptide compounds. The proposed mechanism of action and specific experimental parameters are illustrative.

Introduction

This compound is a novel synthetic peptide with potential therapeutic applications in metabolic diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage, administration, and experimental protocols for in vivo studies of this compound. The information is designed to ensure safe and effective preclinical evaluation. Peptides are short chains of amino acids that play crucial roles in various physiological processes, and their therapeutic potential is a significant area of biomedical research.[1][2]

Hypothetical Mechanism of Action: For the purpose of these notes, this compound is presumed to act as a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2]

This compound Signaling Pathway

The proposed signaling pathway for this compound, as a GLP-1R agonist, is initiated by its binding to the GLP-1 receptor on pancreatic β-cells. This interaction activates a cascade of intracellular events culminating in enhanced insulin secretion.

Dosage and Administration for In Vivo Studies

The appropriate dosage and administration route for this compound will depend on the specific animal model and the objectives of the study. The following table summarizes common administration routes and provides a starting point for dose-ranging studies. It is crucial to perform pilot studies to determine the optimal dose and regimen for your specific experimental conditions. Most therapeutic peptides are administered via parenteral routes to avoid degradation in the gastrointestinal tract.[3][4]

| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Non-Human Primate (e.g., Macaca mulatta) |

| Route of Administration | Subcutaneous (SC), Intraperitoneal (IP), Intravenous (IV) | Subcutaneous (SC), Intraperitoneal (IP), Intravenous (IV) | Subcutaneous (SC), Intravenous (IV) |

| Dosage Range (Hypothetical) | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | 0.05 - 5 mg/kg |

| Frequency | Once daily to twice weekly | Once daily to twice weekly | Once weekly to once monthly (pending formulation) |

| Vehicle | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, Phosphate-Buffered Saline (PBS) |

Experimental Protocols

Materials and Reagents

-

This compound (lyophilized powder)

-

Sterile Saline or PBS (for reconstitution)

-

Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)[5][6]

-

Insulin syringes (for administration)[7]

-

Anesthetic agent (if required for procedures)

-

Blood collection tubes

-

Glucose meter and test strips

-

Standard laboratory equipment (vortex, centrifuge, etc.)

This compound Reconstitution

-

Bring the lyophilized this compound vial to room temperature.

-

Aseptically add the required volume of sterile saline or PBS to the vial to achieve the desired stock concentration.

-

Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.

-

The reconstituted solution should be clear and free of particulate matter.

-

Store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, following stability guidelines for the specific peptide.

In Vivo Study Workflow

The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of this compound.

Detailed Experimental Protocol: Glucose Tolerance Test in Mice

This protocol describes an oral glucose tolerance test (OGTT) in a mouse model of diet-induced obesity to assess the acute effect of this compound on glucose metabolism.

-

Animal Model and Acclimatization:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

Feed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

House animals in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow at least one week for acclimatization before the experiment.

-

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., sterile saline)

-

Group 2: this compound (e.g., 1 mg/kg body weight)

-

-

Procedure:

-

Fast the mice for 6 hours before the experiment with free access to water.

-

Record the baseline body weight.

-

Administer this compound or vehicle via subcutaneous injection 30 minutes before the glucose challenge.

-

At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

-

Administer a 2 g/kg body weight glucose solution via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control group.

-

Safety and Compliance

-

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Handle peptides with care, using appropriate personal protective equipment (PPE).

-

Monitor animals regularly for any adverse effects, such as changes in behavior, appetite, or injection site reactions.[8]

-

Ensure that peptides are sourced from a reputable manufacturer with high-quality control standards to guarantee purity and composition.[1]

By following these guidelines and protocols, researchers can effectively and responsibly conduct in vivo studies to evaluate the therapeutic potential of novel peptides like this compound.

References

- 1. thefountainwpb.com [thefountainwpb.com]

- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 3. Administration strategies for proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 7. m.youtube.com [m.youtube.com]

- 8. thejops.com [thejops.com]

Application of Argtide in Kinase Activity Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets. The accurate measurement of kinase activity is therefore essential for basic research and drug discovery.

Synthetic peptides that mimic the phosphorylation site of a natural substrate are invaluable tools for assaying kinase activity. This document uses the term "Argtide" as a representative name for a class of synthetic, arginine-rich peptide substrates designed for the specific and sensitive measurement of various protein kinase activities. Arginine residues are critical for the recognition of many kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), making arginine-rich sequences a common feature in their substrate motifs[1][2][3].

These application notes provide an overview of the principles, applications, and detailed protocols for using this compound-like peptides in kinase activity assays.

Principle of Kinase Activity Assays Using Peptide Substrates